An In-depth Technical Guide to Methyl 4-Methoxynicotinate (CAS: 10177-32-9)
An In-depth Technical Guide to Methyl 4-Methoxynicotinate (CAS: 10177-32-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-methoxynicotinate, a pyridine derivative, represents a versatile scaffold in medicinal chemistry and a valuable building block in organic synthesis. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic characterization, and potential applications in drug discovery and development. By elucidating the causal relationships behind synthetic strategies and analytical methodologies, this document aims to equip researchers with the foundational knowledge required for the effective utilization of this compound in their scientific endeavors. The protocols and data presented herein are compiled and validated against authoritative sources to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of the Methoxy-Pyridine Scaffold
The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its nitrogen atom provides a key site for hydrogen bonding and influences the molecule's overall polarity and basicity. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of these properties, which is a cornerstone of modern drug design.
The introduction of a methoxy group, as seen in Methyl 4-Methoxynicotinate, imparts several desirable characteristics. The methoxy group is an electron-donating group through resonance, which can modulate the reactivity of the pyridine ring. Furthermore, the "magic methyl" effect in medicinal chemistry highlights how the addition of a methyl group can significantly enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] This guide will delve into the specifics of Methyl 4-Methoxynicotinate, providing a detailed exploration of its synthesis, characterization, and potential as a key intermediate in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 10177-32-9 | [3][4] |
| Molecular Formula | C₈H₉NO₃ | [3] |
| Molecular Weight | 167.16 g/mol | [3] |
| IUPAC Name | methyl 4-methoxypyridine-3-carboxylate | N/A |
| Synonyms | Methyl 4-methoxynicotinate, 4-Methoxynicotinic acid methyl ester | [3] |
| Appearance | Inferred to be a solid at room temperature | N/A |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. | N/A |
Synthesis and Purification
The synthesis of Methyl 4-Methoxynicotinate can be approached through a multi-step process, typically involving the formation of the 4-methoxynicotinic acid precursor followed by esterification. The choice of synthetic route often depends on the availability and cost of starting materials.
Synthesis of 4-Methoxynicotinic Acid (Precursor)
Two primary routes for the synthesis of 4-methoxynicotinic acid are prevalent:
-
Route A: Nucleophilic Aromatic Substitution of 4-Chloronicotinic Acid. [5] This method offers high yields and a relatively clean reaction profile.
-
Route B: Methylation of 4-Hydroxynicotinic Acid. [5] While the starting material is readily available, this route can present challenges in controlling the selectivity between O-methylation and N-methylation.
Workflow for Synthesis of 4-Methoxynicotinic Acid:
Caption: Synthetic pathways to 4-methoxynicotinic acid.
Detailed Protocol for Route A (from 4-Chloronicotinic Acid): [5]
-
To a solution of sodium methoxide in dry methanol in a round-bottom flask equipped with a reflux condenser, add 4-chloronicotinic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify to a pH of approximately 3-4 with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid 4-methoxynicotinic acid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Esterification of 4-Methoxynicotinic Acid
The final step to obtain Methyl 4-Methoxynicotinate is the esterification of the carboxylic acid. Fischer esterification is a classic and effective method.[6]
Workflow for Esterification:
Caption: Fischer esterification of 4-methoxynicotinic acid.
Detailed Protocol for Fischer Esterification: [6]
-
In a round-bottom flask, suspend 4-methoxynicotinic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude Methyl 4-Methoxynicotinate can be purified by column chromatography on silica gel.
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups.
Predicted ¹H NMR (CDCl₃, 400 MHz) Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | d | 1H | H-6 |
| ~8.5 | s | 1H | H-2 |
| ~7.0 | d | 1H | H-5 |
| ~4.0 | s | 3H | OCH₃ (ester) |
| ~3.9 | s | 3H | OCH₃ (pyridine) |
The chemical shifts and coupling constants are estimations and should be confirmed by experimental data.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Predicted ¹³C NMR (CDCl₃, 101 MHz) Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~164 | C-4 |
| ~152 | C-6 |
| ~150 | C-2 |
| ~115 | C-3 |
| ~108 | C-5 |
| ~56 | OCH₃ (pyridine) |
| ~52 | OCH₃ (ester) |
These are predicted chemical shifts based on the analysis of similar structures.[7]
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrometry Data (EI-MS):
-
Molecular Ion (M⁺): m/z = 167
-
Key Fragments:
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000-2850 | C-H stretch (aromatic and aliphatic)[10] |
| ~1730 | C=O stretch (ester)[11] |
| ~1600, ~1470 | C=C and C=N stretching (pyridine ring) |
| ~1250-1000 | C-O stretch (ether and ester)[11] |
Applications in Research and Drug Development
Methyl 4-Methoxynicotinate serves as a valuable scaffold and building block in the synthesis of more complex molecules with potential therapeutic applications.
Scaffold for Medicinal Chemistry
The methoxy-substituted pyridine core of Methyl 4-Methoxynicotinate is a privileged scaffold in medicinal chemistry.[12] It can be further functionalized at various positions to generate libraries of compounds for screening against a wide range of biological targets. The methoxy group can influence the molecule's conformation and electronic properties, which can be critical for receptor binding and biological activity.
Building Block in Organic Synthesis
As a bifunctional molecule, Methyl 4-Methoxynicotinate can participate in a variety of organic reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The pyridine ring can undergo further substitutions, allowing for the construction of complex molecular architectures.[13]
Illustrative Synthetic Utility:
Caption: Potential synthetic transformations of Methyl 4-Methoxynicotinate.
Analytical Methods for Quality Control
Ensuring the purity and identity of Methyl 4-Methoxynicotinate is crucial for its use in research and development. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.
HPLC-UV Method for Purity Assessment
A reverse-phase HPLC method with UV detection can be developed and validated for the quantitative analysis of Methyl 4-Methoxynicotinate and the detection of any impurities.[14]
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength corresponding to the absorbance maximum of the compound |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
Method Validation: A robust analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[15]
Safety, Handling, and Storage
General Safety Precautions:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors.[17]
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[16]
Conclusion
Methyl 4-Methoxynicotinate is a chemical compound with significant potential in the fields of organic synthesis and medicinal chemistry. Its strategic combination of a pyridine ring, a methoxy group, and a methyl ester functionality makes it a versatile building block for the creation of novel molecules with diverse biological activities. This guide has provided a comprehensive overview of its properties, synthesis, and analytical characterization, offering a solid foundation for researchers and drug development professionals. Further exploration of its reactivity and biological profile is warranted to fully unlock its potential in the advancement of science and medicine.
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